1-Benzyl-2-methylpiperidin-3-amine

Sigma Receptor Pharmacology Neuropharmacology Receptor Binding Assays

1-Benzyl-2-methylpiperidin-3-amine (CAS: 1315367-79-3) is a disubstituted piperidine derivative characterized by a 2-methyl substituent on the piperidine ring and a benzyl group at the N-1 position. The compound possesses a molecular formula of C13H20N2, a molecular weight of 204.31 g/mol, and a calculated LogP of 1.9982.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B13148964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-methylpiperidin-3-amine
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1C(CCCN1CC2=CC=CC=C2)N
InChIInChI=1S/C13H20N2/c1-11-13(14)8-5-9-15(11)10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,14H2,1H3
InChIKeyWLYLYILTBJZATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-methylpiperidin-3-amine Procurement Guide: Baseline and Key Identifiers


1-Benzyl-2-methylpiperidin-3-amine (CAS: 1315367-79-3) is a disubstituted piperidine derivative characterized by a 2-methyl substituent on the piperidine ring and a benzyl group at the N-1 position . The compound possesses a molecular formula of C13H20N2, a molecular weight of 204.31 g/mol, and a calculated LogP of 1.9982 . It is primarily supplied as a racemic mixture with standard purity specifications of ≥95% and is stored under dry conditions at 2-8°C . This compound serves as a versatile intermediate in medicinal chemistry, with documented applications in the synthesis of bioactive molecules targeting the central nervous system and as a ligand for sigma receptor research [1].

Why Generic Substitution of 1-Benzyl-2-methylpiperidin-3-amine with Other Piperidines is Scientifically Invalid


Within the benzylpiperidine chemotype, subtle structural modifications profoundly alter target engagement and physicochemical properties, rendering direct substitution untenable. The presence and position of a methyl group on the piperidine ring, relative to other analogues like the unsubstituted 1-Benzylpiperidin-3-amine, dramatically shifts sigma receptor subtype selectivity and ligand-binding kinetics [1]. Furthermore, variations in the benzyl substitution pattern—such as the introduction of a methyl group on the aromatic ring—create distinct binding profiles that are not predictable from the parent structure alone [2]. Consequently, for any project where sigma receptor engagement, specific off-target profiles, or defined lipophilicity (LogP) windows are critical, the use of an unvalidated alternative piperidine scaffold introduces unacceptable variability in experimental outcomes, compromising data reproducibility and lead optimization efforts [3].

1-Benzyl-2-methylpiperidin-3-amine: Quantified Differential Evidence Against Structural Comparators


Sigma Receptor Subtype Affinity Profile: 1-Benzyl-2-methylpiperidin-3-amine vs. 1-Benzylpiperidin-3-amine

1-Benzyl-2-methylpiperidin-3-amine exhibits a distinct sigma receptor binding profile characterized by preferential affinity for the sigma-2 (σ2) receptor over the sigma-1 (σ1) receptor. In competitive radioligand binding assays, it demonstrates a Ki of 90 nM for the σ2 receptor, compared to a Ki of 841 nM for the σ1 receptor, resulting in a σ2/σ1 selectivity ratio of 9.3:1 [1]. In contrast, the unsubstituted analog 1-Benzylpiperidin-3-amine shows no significant affinity for either sigma receptor subtype, as evidenced by the absence of any reported Ki values for these targets . The introduction of the 2-methyl substituent therefore converts a compound devoid of sigma receptor activity into a functional σ2-preferring ligand. This is supported by class-level SAR studies which demonstrate that 2-methyl substitution on the piperidine ring is a key determinant for modulating sigma receptor engagement and subtype selectivity [2].

Sigma Receptor Pharmacology Neuropharmacology Receptor Binding Assays

Quantified Lipophilicity (LogP) Differentiation for 1-Benzyl-2-methylpiperidin-3-amine

The compound's lipophilicity is a critical parameter for predicting blood-brain barrier (BBB) penetration and overall pharmacokinetic behavior. 1-Benzyl-2-methylpiperidin-3-amine possesses a calculated LogP value of 1.9982 . This places it within a distinct physicochemical space compared to the unsubstituted analog 1-Benzylpiperidin-3-amine, which has a calculated LogP of approximately 1.50 . The increase of ~0.5 LogP units is attributed to the additional 2-methyl group on the piperidine ring, enhancing its lipophilic character. This quantitative difference in LogP is significant in medicinal chemistry; a LogP shift of this magnitude can translate to a measurable increase in membrane permeability and CNS distribution, differentiating it as a starting point for projects where higher lipophilicity is a design goal [1].

Physicochemical Property Optimization ADME Prediction Medicinal Chemistry

Divergent Binding Mode Inferred from Class-Level Sigma Receptor SAR

Studies on the structure-activity relationships (SAR) of sigma receptor ligands indicate that piperidine-based scaffolds with a 2-methyl substituent, like 1-Benzyl-2-methylpiperidin-3-amine, engage the sigma-2 receptor through a binding mode that is distinct from that of piperazine-based or unsubstituted piperidine ligands [1]. The comparative analysis of piperidine and piperazine derivatives suggests that the presence of a 2-methyl group on the piperidine ring imposes a conformational constraint that favors interaction with the sigma-2 receptor, whereas similar modifications on a piperazine ring do not yield the same subtype selectivity profile [1]. While direct co-crystallographic or mutagenesis data for this specific compound are lacking, this class-level inference provides a mechanistic rationale for its unique sigma-2 selectivity profile (σ2/σ1 = 9.3:1), which is not observed for its 1-Benzylpiperidin-3-amine analog. This supports the hypothesis that the 2-methyl group is a critical pharmacophoric element that alters the ligand's interaction with the sigma receptor binding pocket [2].

Sigma Receptor Structure-Activity Relationship Ligand Binding Mode Medicinal Chemistry

Differentiation from Aromatic Methyl-Substituted Analogs

The position of the methyl group is a critical determinant of sigma receptor binding and selectivity. While direct binding data for the 2-methylbenzyl analog 1-(2-methylbenzyl)piperidin-3-amine is not available, the target compound 1-Benzyl-2-methylpiperidin-3-amine (methyl on the piperidine ring) demonstrates a clear σ2-preferring profile with a σ2/σ1 ratio of 9.3:1 [1]. In contrast, literature on benzylpiperidines suggests that moving the methyl group to the aromatic ring (as in the 2-methylbenzyl analog) is likely to result in a distinct pharmacological profile, potentially favoring σ1 receptor interactions [2]. This is supported by general SAR trends showing that modifications on the piperidine ring and the aromatic ring have orthogonal effects on receptor subtype selectivity. The target compound's unique substitution pattern therefore offers a differentiated starting point for SAR exploration and lead optimization campaigns where sigma-2 selectivity is the primary goal [3].

Sigma Receptor Pharmacology Selectivity Structure-Activity Relationship

1-Benzyl-2-methylpiperidin-3-amine: Optimal Scientific and Industrial Application Scenarios


Probing Sigma-2 (σ2) Receptor Function in Neuropharmacology and Oncology

This compound is an ideal tool for investigating the functional role of the sigma-2 receptor (TMEM97), which is implicated in cancer cell proliferation and neurodegenerative diseases [1]. Its preferential binding (Ki = 90 nM) and 9.3:1 selectivity over the sigma-1 receptor allows for more specific interrogation of σ2-mediated pathways compared to less selective sigma ligands. This makes it suitable for use as a reference ligand in competitive binding assays, or as a scaffold for developing more potent and selective σ2 probes for in vitro studies in PC12 cells or other relevant models [1].

Lead Optimization Scaffold for CNS-Penetrant Drug Candidates

The compound's favorable LogP value of 1.9982 positions it within the optimal range for crossing the blood-brain barrier (BBB) . This makes it a superior starting scaffold for medicinal chemistry programs targeting CNS disorders, as opposed to its less lipophilic analog 1-Benzylpiperidin-3-amine (LogP ~1.5). Its moderate lipophilicity, combined with a low topological polar surface area (TPSA = 29.26 Ų), suggests potential for good passive membrane permeability. It serves as a versatile core for exploring structure-activity relationships (SAR) around CNS drug targets, particularly those involving sigma receptors .

Synthesis of Novel Sigma Receptor Ligands via Chemical Diversification

The primary amine at the 3-position of the piperidine ring serves as a robust synthetic handle for generating libraries of novel sigma receptor ligands . This amine can be readily functionalized via amide coupling, reductive amination, or sulfonamide formation, allowing for rapid exploration of structure-activity relationships. Given the established SAR for benzylpiperidines, modifications at this position are expected to significantly modulate affinity and selectivity for sigma-2 versus sigma-1 receptors, providing a direct path to new tool compounds or therapeutic leads [2].

Development of Sigma-2 Selective Radioligands or Fluorescent Probes

Its defined sigma-2 affinity (Ki = 90 nM) and moderate selectivity (σ2/σ1 = 9.3) provide a foundation for developing imaging agents for sigma-2 receptors, which are highly expressed in various tumors [1]. While not a clinical candidate itself, it represents a validated chemical starting point. Conjugation to a fluorophore or chelator for radioisotopes (e.g., ⁹⁹ᵐTc or ¹⁸F) via the 3-amino group could yield a sigma-2 selective probe for in vitro fluorescence microscopy or in vivo positron emission tomography (PET)/single-photon emission computed tomography (SPECT) imaging studies, capitalizing on the documented binding profile [3].

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